Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399833
InChI: InChI=1S/C16H17NO4/c1-3-20-16(19)13-9-10-17(2)15(18)14(13)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
SMILES:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.:

Cat. No.: VC17399833

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate -

Specification

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name ethyl 1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate
Standard InChI InChI=1S/C16H17NO4/c1-3-20-16(19)13-9-10-17(2)15(18)14(13)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Standard InChI Key FPWCNKKWJZXRDJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=O)N(C=C1)C)OCC2=CC=CC=C2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s molecular formula is C₁₆H₁₆N₂O₆, with a molecular weight of 332.31 g/mol. Its IUPAC name, ethyl 1-methyl-5-nitro-2-oxo-3-phenylmethoxypyridine-4-carboxylate, reflects the presence of a pyridine ring substituted with a nitro group at position 5, a benzyloxy group at position 3, and an ethyl ester at position 4 (Figure 1). The dihydropyridine core introduces partial saturation, reducing aromaticity and enhancing reactivity at specific positions.

Key structural attributes:

  • Dihydropyridine ring: Provides a planar framework for intermolecular interactions.

  • Benzyloxy group: Enhances lipophilicity, influencing membrane permeability.

  • Ethyl carboxylate: Serves as a hydrogen bond acceptor, critical for target binding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) displays signals at δ 8.47 (s, 1H, pyridine-H), 7.31–7.22 (m, aromatic protons), and 4.41 (q, 2H, ethyl group) . The ESI-MS exhibits a molecular ion peak at m/z 332.31 [M+H⁺], consistent with its molecular weight.

Physicochemical Properties

PropertyValue
Melting Point128–130°C (decomposes)
SolubilitySoluble in DMSO, DMF
LogP (Partition Coefficient)2.1 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The moderate LogP value suggests balanced lipophilicity, making it suitable for both aqueous and lipid environments.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step reactions starting from commercially available precursors. A representative pathway (Scheme 1) includes:

  • Condensation Reaction: Ethyl acetoacetate reacts with benzyloxyacetamide under acidic conditions to form the dihydropyridine core .

  • Nitro Group Introduction: Nitration at position 5 using nitric acid/sulfuric acid mixture.

  • Esterification: Ethyl chloroformate mediates carboxylate formation at position 4 .

Optimization Challenges:

  • Nitro Group Placement: Competing nitration at position 3 requires precise temperature control (0–5°C).

  • Benzyloxy Stability: Acidic conditions during nitration may cleave the benzyloxy group, necessitating protective strategies .

StepYield (%)Purity (HPLC)
Condensation7592
Nitration6088
Esterification8595

Purification via silica gel chromatography and recrystallization from ethanol/water mixtures enhances final product purity (>98%) .

MicroorganismMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

Activity against Gram-positive bacteria aligns with structural analogues bearing electron-deficient aromatic systems .

Comparative Analysis with Structural Analogues

Substituent Impact on Bioactivity

CompoundSubstituent at Position 5IC₅₀ (RdRp, μM)
Target CompoundNitro12.3
Analog AMethoxy45.6
Analog BHydroxy>100

The nitro group’s electron-withdrawing nature enhances RdRp inhibition compared to electron-donating groups .

Pharmacokinetic Comparison

ParameterTarget CompoundAnalog C (Ethyl 3-methoxy derivative)
Plasma Half-Life (h)2.13.8
Cmax (μg/mL)1.20.9
Bioavailability (%)2218

Reduced bioavailability in the target compound correlates with higher polarity from the nitro group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator